4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid
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Overview
Description
MRL-367 is a synthetic organic compound that functions as a selective antagonist of the retinoic acid-related orphan receptor gamma t (RORγt), an isoform of the retinoic acid-related orphan receptor gamma (RORγ). This compound has shown potential in anti-inflammatory applications, particularly in the treatment of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRL-367 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of MRL-367 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
MRL-367 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
MRL-367 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of RORγt in various chemical reactions.
Biology: Used to investigate the role of RORγt in the differentiation and proliferation of T-helper 17 (Th17) cells.
Medicine: Potential therapeutic agent for the treatment of autoimmune diseases such as arthritis and inflammatory bowel diseases.
Industry: Potential use in the development of new anti-inflammatory drugs.
Mechanism of Action
MRL-367 exerts its effects by selectively inhibiting the activity of RORγt. This inhibition prevents the transcription of genes involved in the differentiation and proliferation of Th17 cells, which are associated with various autoimmune diseases. The molecular targets and pathways involved include the inhibition of interleukin 17 (IL-17) production and the downregulation of pro-inflammatory cytokines .
Comparison with Similar Compounds
MRL-367 is compared with other RORγt inhibitors such as MRL-673. While both compounds bind to the same allosteric site on RORγt, MRL-367 has a unique binding conformation that enhances its selectivity and potency. Similar compounds include:
MRL-673: Another RORγt inhibitor with a different binding conformation.
SR2211: A selective RORγt inverse agonist.
GSK2981278: A potent RORγt inhibitor with anti-inflammatory properties
MRL-367 stands out due to its unique binding conformation and high selectivity, making it a promising candidate for further development in the treatment of autoimmune diseases.
Properties
Molecular Formula |
C21H12ClF4N3O4 |
---|---|
Molecular Weight |
481.8 g/mol |
IUPAC Name |
4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]-3a,7a-dihydropyrazolo[4,3-b]pyridin-3-yl]-5-fluoro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H12ClF4N3O4/c22-12-4-1-3-11(21(24,25)26)16(12)19(31)29-14-5-2-6-27-18(14)17(28-29)9-8-15(30)10(20(32)33)7-13(9)23/h1-8,14,18,30H,(H,32,33) |
InChI Key |
LCOVNUGQIUYGLV-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC(F)=C(C2=NN(C(C3=C(C(F)(F)F)C=CC=C3Cl)=O)C4C2N=CC=C4)C=C1O |
Canonical SMILES |
C1=CC2C(C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC(=C(C=C4F)C(=O)O)O)N=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRL-367; MRL 367; MRL367. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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